(Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
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Description
(Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.39. The purity is usually 95%.
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Biological Activity
(Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex synthetic compound that belongs to the benzofuran class of organic molecules. Benzofuran derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, summarizing relevant research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzofuran derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- The compound may induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) production, leading to cell death.
- In vitro studies have shown that benzofuran derivatives can inhibit cell proliferation and migration in cancer cell lines such as K562 and MCF-7 .
Anti-inflammatory Effects
Benzofuran derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines.
- Cytokine Inhibition :
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives has been documented in various studies. These compounds exhibit activity against a range of pathogens.
- Spectrum of Activity :
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of a series of benzofuran derivatives, including those structurally similar to the target compound. The derivatives were tested against several cancer cell lines, revealing that modifications in substituents significantly influenced their cytotoxicity and selectivity towards cancer cells over normal cells .
Case Study 2: Anti-inflammatory Properties
In another study focused on anti-inflammatory effects, a benzofuran derivative was shown to effectively reduce inflammation markers in a murine model of chronic inflammation. The results indicated a marked decrease in inflammatory cytokines and improved clinical outcomes compared to control groups .
Properties
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-21(2)11-15-16(22)8-7-14-19(23)18(26-20(14)15)9-12-5-6-13(24-3)10-17(12)25-4/h5-10,22H,11H2,1-4H3/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQHXWPWUVWINL-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.